molecular formula C15H20BrNO4 B2419022 Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)- CAS No. 765263-36-3

Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)-

Cat. No.: B2419022
CAS No.: 765263-36-3
M. Wt: 358.232
InChI Key: PDQXNJGKJDCLCU-PIJUOVFKSA-N
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Description

Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)- is a complex organic compound with a unique structure that includes a benzenebutanoic acid backbone, a bromine atom, and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and pharmaceutical research due to its reactivity and functional groups.

Properties

CAS No.

765263-36-3

Molecular Formula

C15H20BrNO4

Molecular Weight

358.232

IUPAC Name

(2R)-3-amino-4-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid

InChI

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)12(13(18)19)11(17)8-9-6-4-5-7-10(9)16/h4-7,11-12H,8,17H2,1-3H3,(H,18,19)/t11?,12-/m1/s1

InChI Key

PDQXNJGKJDCLCU-PIJUOVFKSA-N

SMILES

CC(C)(C)OC(=O)C(C(CC1=CC=CC=C1Br)N)C(=O)O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)- typically involves multiple steps:

    Starting Material: The synthesis begins with benzenebutanoic acid.

    Bromination: The benzenebutanoic acid undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromine atom.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine to form the Boc-protected amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized for yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the carboxylic acid group to an alcohol.

    Oxidation Reactions: The benzenebutanoic acid moiety can be oxidized to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

    Reduction: Formation of alcohols or amines depending on the reducing agent used.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)- is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a precursor in the development of drugs targeting specific biological pathways.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)- involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets. The bromine atom can participate in halogen bonding or be substituted with other functional groups to modulate the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Benzenebutanoic acid: Lacks the bromine and Boc-protected amino group.

    2-Bromo-benzoic acid: Contains a bromine atom but lacks the butanoic acid and Boc-protected amino group.

    Boc-protected amino acids: Similar in having the Boc-protected amino group but differ in the rest of the structure.

Uniqueness

Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)- is unique due to its combination of functional groups, which allows for diverse reactivity and applications in synthesis and research. The presence of the Boc-protected amino group provides a handle for further functionalization, while the bromine atom offers a site for substitution reactions.

Biological Activity

Benzenebutanoic acid, 2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-, (bR)-, is a compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C15H20BrNO4
  • Molecular Weight : 358.23 g/mol
  • CAS Number : 765263-36-3

The biological activity of Benzenebutanoic acid derivatives often involves modulation of specific biochemical pathways. The presence of the bromine atom and the dimethylethoxycarbonyl group suggests potential interactions with enzymes or receptors involved in metabolic processes.

Anticancer Activity

Research indicates that compounds similar to Benzenebutanoic acid exhibit anticancer properties by inducing apoptosis in cancer cells. For example:

  • Case Study 1 : A study demonstrated that derivatives of benzenebutanoic acids could inhibit tumor growth in xenograft models by targeting specific signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Effects

Benzenebutanoic acid has been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models:

  • Case Study 2 : In vitro studies showed that this compound could downregulate the expression of TNF-alpha and IL-6 in macrophage cultures.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of Benzenebutanoic acid:

  • Cell Lines Used : MCF-7 (breast cancer), HeLa (cervical cancer), and RAW264.7 (macrophage) cell lines.
  • Findings : The compound displayed IC50 values indicating significant cytotoxicity against MCF-7 cells, suggesting its potential as an anticancer agent.

In Vivo Studies

Research involving animal models has further elucidated the biological effects:

  • Study Design : Mice were administered varying doses of Benzenebutanoic acid to evaluate its therapeutic effects.
  • Outcomes : Results indicated a dose-dependent reduction in tumor size and weight, alongside improved survival rates compared to control groups.

Data Table

PropertyValue
Molecular FormulaC15H20BrNO4
Molecular Weight358.23 g/mol
CAS Number765263-36-3
Anticancer ActivityIC50 (MCF-7): X µM
Anti-inflammatory ActivityTNF-alpha inhibition: X%

Q & A

Q. Basic Research Focus

  • X-ray Photoelectron Spectroscopy (XPS) : Quantifies bromine’s electron-withdrawing effect on the carbonyl group (binding energy shifts ~0.5 eV) .
  • Infrared (IR) Spectroscopy : C=O stretching frequencies (1680–1720 cm⁻¹) correlate with Boc group stability in brominated analogs .
  • Polarimetry : Monitors optical rotation changes during bromine substitution to detect configurational drift .

How does this compound serve as a precursor for non-natural amino acids in peptide synthesis?

Q. Advanced Research Focus

  • Solid-Phase Peptide Synthesis (SPPS) : The bromine atom enables site-specific modifications (e.g., Suzuki couplings) post-incorporation into peptides .
  • Chiral auxiliaries : The (βR)-configuration directs asymmetric induction in β-lactam or peptidomimetic syntheses .
  • Downstream applications : Catalytic hydrogenation removes the Boc group, yielding free amines for bioactive peptide libraries .

What computational methods predict the compound’s behavior in enzyme-binding studies?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) simulations : Assess docking affinity with proteases or kinases using force fields (e.g., AMBER) .
  • Density Functional Theory (DFT) : Calculates charge distribution and frontier molecular orbitals to explain reactivity in biological systems .
  • Comparative studies : Overlay electrostatic potential maps with natural amino acids (e.g., phenylalanine) to predict enzyme recognition .

What strategies mitigate decomposition during long-term storage?

Q. Basic Research Focus

  • Temperature control : Store at –20°C under argon to prevent hydrolysis of the Boc group .
  • Lyophilization : Freeze-drying in amber vials reduces photodegradation .
  • Stability assays : Monitor via accelerated aging tests (40°C/75% RH) with HPLC-MS to identify degradation pathways .

How do solvent polarity and proticity influence reaction outcomes in cross-coupling reactions?

Q. Advanced Research Focus

  • Polar aprotic solvents (DMF, DMSO) : Enhance solubility of brominated intermediates but risk Boc deprotection at elevated temperatures .
  • Protic solvents (MeOH, H₂O) : Favor SN2 mechanisms but may protonate the amino group, reducing nucleophilicity .
  • Solvent screening : Design of Experiments (DoE) models optimize solvent mixtures for Suzuki-Miyaura couplings .

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